molecular formula C11H18BrNO4 B3241581 (4S)-1-Boc-4-bromo-D-proline methyl ester CAS No. 147266-93-1

(4S)-1-Boc-4-bromo-D-proline methyl ester

Cat. No. B3241581
CAS RN: 147266-93-1
M. Wt: 308.17 g/mol
InChI Key: TXQUSDPQTQXELO-JGVFFNPUSA-N
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Description

(4S)-1-Boc-4-bromo-D-proline methyl ester is a chemical compound that belongs to the class of proline derivatives. It is widely used in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of ((4S)-1-Boc-4-bromo-D-proline methyl ester)-1-Boc-4-bromo-D-proline methyl ester is believed to involve the inhibition of DPP-IV. This enzyme is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which play a key role in the regulation of glucose metabolism. By inhibiting DPP-IV, ((4S)-1-Boc-4-bromo-D-proline methyl ester)-1-Boc-4-bromo-D-proline methyl ester can increase the levels of GLP-1 in the body, leading to improved glucose regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((4S)-1-Boc-4-bromo-D-proline methyl ester)-1-Boc-4-bromo-D-proline methyl ester are primarily related to its ability to inhibit DPP-IV. By increasing the levels of GLP-1 in the body, it can improve glucose regulation and potentially lead to the treatment of type 2 diabetes. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ((4S)-1-Boc-4-bromo-D-proline methyl ester)-1-Boc-4-bromo-D-proline methyl ester in lab experiments is its potential as a treatment for type 2 diabetes and inflammatory diseases. Additionally, its synthesis method is relatively straightforward and can be carried out using standard laboratory equipment. However, one limitation of using ((4S)-1-Boc-4-bromo-D-proline methyl ester)-1-Boc-4-bromo-D-proline methyl ester is that it is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its use in human subjects has not yet been extensively studied.

Future Directions

There are several potential future directions for the use of ((4S)-1-Boc-4-bromo-D-proline methyl ester)-1-Boc-4-bromo-D-proline methyl ester in scientific research. One potential direction is the development of more potent inhibitors of DPP-IV, which could lead to improved treatments for type 2 diabetes. Additionally, further research is needed to fully understand the long-term effects of ((4S)-1-Boc-4-bromo-D-proline methyl ester)-1-Boc-4-bromo-D-proline methyl ester and its potential use in human subjects. Finally, there is potential for the development of new compounds based on ((4S)-1-Boc-4-bromo-D-proline methyl ester)-1-Boc-4-bromo-D-proline methyl ester that could have improved efficacy and fewer side effects.

Scientific Research Applications

((4S)-1-Boc-4-bromo-D-proline methyl ester)-1-Boc-4-bromo-D-proline methyl ester is commonly used in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This makes it a potential candidate for the treatment of type 2 diabetes. Additionally, ((4S)-1-Boc-4-bromo-D-proline methyl ester)-1-Boc-4-bromo-D-proline methyl ester has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-bromopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUSDPQTQXELO-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143641
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-bromo-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-1-Boc-4-bromo-D-proline methyl ester

CAS RN

147266-93-1
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-bromo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147266-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-bromo-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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